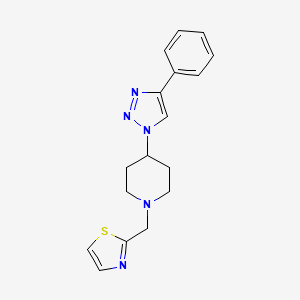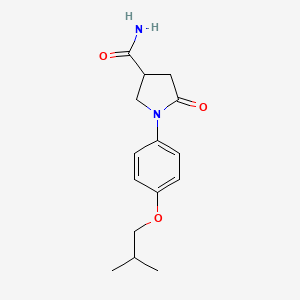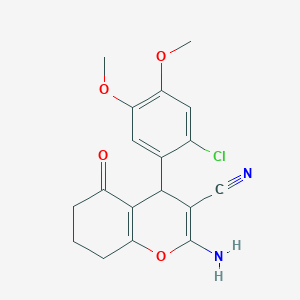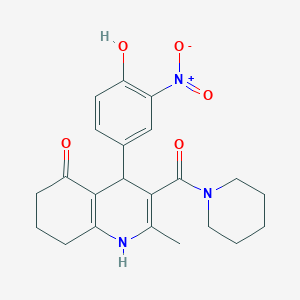![molecular formula C20H24N2O2S B4072310 N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4072310.png)
N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide
説明
N-(sec-butyl)-2-{[2-(phenylthio)propanoyl]amino}benzamide, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. In
作用機序
BPTES selectively binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This, in turn, leads to a decrease in the production of ATP and other essential metabolites required for cancer cell survival. This metabolic stress induces apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of cancer. BPTES has been reported to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of BPTES is its selectivity for cancer cells, which minimizes toxicity in normal cells. BPTES has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to other therapies. However, BPTES has limitations in terms of its bioavailability and pharmacokinetics, which may limit its effectiveness in vivo.
将来の方向性
For BPTES research include the development of more potent and selective inhibitors of glutaminase, the optimization of BPTES pharmacokinetics and bioavailability, and the evaluation of BPTES in combination with other cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of BPTES and its potential as a therapeutic agent for other diseases.
科学的研究の応用
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the production of ATP and other essential metabolites required for cancer cell survival. This, in turn, leads to the induction of apoptosis in cancer cells, making BPTES a promising candidate for cancer therapy.
特性
IUPAC Name |
N-butan-2-yl-2-(2-phenylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-4-14(2)21-20(24)17-12-8-9-13-18(17)22-19(23)15(3)25-16-10-6-5-7-11-16/h5-15H,4H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCDYIAEKDBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-(2-phenylsulfanylpropanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(sec-butyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072234.png)
![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4072254.png)
![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4072268.png)
![{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4072275.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4072280.png)
![2-methoxy-4-[2-methyl-3-(4-morpholinylcarbonyl)-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072291.png)
![N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4072292.png)

![2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B4072303.png)

![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)
